N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound notable for its intricate structure, which includes multiple functional groups and heterocyclic rings. This compound falls within the classification of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 431.53 g/mol.
The compound is primarily sourced from chemical suppliers specializing in research-grade materials. Its applications are largely in scientific research, particularly in the fields of medicinal chemistry and pharmacology, where it may be investigated for potential therapeutic effects.
The synthesis of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves several steps that integrate various chemical reactions. While specific synthetic pathways for this compound are not extensively documented in public literature, related compounds often utilize methods such as:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) would be crucial for optimizing yields and purity but are not explicitly available for this specific compound.
The molecular structure of N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide features several key components:
The canonical SMILES representation is CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C
, which provides insight into the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 431.53 g/mol |
InChI Key | SSQCBIBXCILUOO-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C |
While specific reactions involving N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide are not well-documented, it is reasonable to infer that its structure allows for various chemical transformations typical of compounds with similar functional groups:
These reactions would require careful control of conditions to prevent degradation or unwanted side reactions .
Further studies would be necessary to elucidate the exact pathways and interactions involved in its biological activity .
Specific values such as melting point or boiling point have not been reported in accessible sources .
N-(2-(3-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide has potential applications in:
While further research is needed to fully understand its properties and applications, initial studies suggest promising avenues for exploration .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5